molecular formula C10H11NO2S B2978665 2-(4-Methanesulfonylphenyl)propanenitrile CAS No. 462637-49-6

2-(4-Methanesulfonylphenyl)propanenitrile

Cat. No.: B2978665
CAS No.: 462637-49-6
M. Wt: 209.26
InChI Key: MMUKSWLAKOHDIS-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 4-methanesulfonylphenyl group. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which influences the compound’s reactivity and physicochemical properties. It is marketed as a building block for organic synthesis, with commercial availability noted in (Ref: 3D-MTA63749).

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUKSWLAKOHDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Methanesulfonylphenyl)propanenitrile with structurally related propanenitrile derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Physical State Key Data Sources
This compound C₁₀H₁₁NO₂S 209.26* Methanesulfonylphenyl Not reported
2-(4-Bromophenyl)sulfonyl-2-methylpropanenitrile C₁₀H₁₀BrNO₂S 288.16 Bromophenyl-sulfonyl Not reported
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile C₁₆H₁₂BrNO₂S 362.24 Bromophenyl/methylphenyl-sulfonyl Not reported
(R)-2-(4-Isobutylphenyl)propanenitrile (3i) C₁₃H₁₇N 187.28 Isobutylphenyl Colorless liquid (66% yield, 85% ee)
(R)-2-(2-Chlorophenyl)propanenitrile (3q) C₉H₈ClN 165.62 Chlorophenyl Colorless liquid (66% yield, 98% ee)
2-(3-Chlorophenyl)propanenitrile (15a) C₉H₈ClN 165.62 Chlorophenyl Not reported

*Calculated molar mass based on molecular formula.

Key Observations:
  • Sulfonyl-containing derivatives (e.g., ) exhibit higher molar masses due to bulky substituents.
  • Physical State : Most analogs are colorless liquids, while biphenyl derivatives (e.g., 3k in ) are solids.
Yield Comparison:
  • Highest yields: 86% for (R)-2-(4-(tert-butyl)phenyl)propanenitrile (3j, ).
  • Lowest yields: 52% for (R)-2-(3-pentanoylphenyl)propanenitrile (3p, ).

Biological Activity

2-(4-Methanesulfonylphenyl)propanenitrile, a compound with the chemical formula C11H13NO2S, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 227.29 g/mol
  • CAS Number : 462637-XX-X
  • Structure : The compound features a propanenitrile group attached to a methanesulfonyl-substituted phenyl ring, contributing to its unique reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in specific cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
  • Analgesic Properties : There is evidence supporting its use as an analgesic agent. The compound may interact with pain pathways, providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Cytokine Inhibition : By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to control groups, indicating potent anti-inflammatory effects .
  • Study 2 : A separate investigation focused on its antitumor activity against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cell growth .
  • Study 3 : An analgesic study assessed its efficacy in a formalin pain model. The results indicated that administration significantly reduced pain scores compared to untreated controls, supporting its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
AntitumorMCF-7 cell lineIC50 in micromolar range
AnalgesicFormalin pain modelReduced pain scores

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